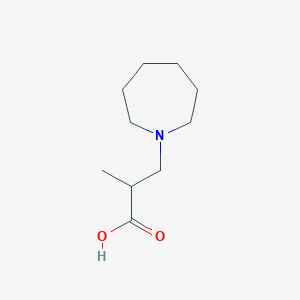

3-Azepan-1-yl-2-methylpropanoic acid

Beschreibung

Contextualization within the Chemistry of Azepane and Propanoic Acid Derivatives

To comprehend the significance of 3-Azepan-1-yl-2-methylpropanoic acid, it is essential to understand its constituent parts. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. ontosight.ainih.gov Its derivatives are known to exhibit a wide array of pharmacological properties, and the azepane motif is present in several FDA-approved drugs. nih.govlifechemicals.com The conformational flexibility of the azepane ring allows it to interact with a variety of biological targets. lifechemicals.com

The combination of these two moieties in this compound results in a molecule with a distinct three-dimensional structure and chemical properties that are a hybrid of its parent structures.

| Feature | Azepane Derivatives | Propanoic Acid Derivatives |

| Core Structure | Seven-membered nitrogen-containing heterocycle | Substituted three-carbon carboxylic acid |

| Key Chemical Property | Conformational flexibility, basic nitrogen atom | Acidic carboxyl group, potential for various substitutions |

| Prominent Biological Activities | Anticancer, antihistaminic, anti-inflammatory ontosight.ainih.gov | Anti-inflammatory, analgesic, antibacterial humanjournals.comresearchgate.net |

| Examples in Marketed Drugs | Azelastine, Tolazamide lifechemicals.com | Ibuprofen, Ketoprofen humanjournals.comresearchgate.net |

Theoretical Significance in Heterocyclic Chemistry and Bioactive Compound Design

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with a vast majority of new drugs containing at least one heterocyclic ring. ijnrd.orgeprajournals.com These structures provide a scaffold that can be readily functionalized to optimize binding affinity and pharmacokinetic properties. frontiersin.org The azepane ring in this compound introduces a basic nitrogen center, which can be protonated at physiological pH, potentially influencing its interaction with biological targets and its solubility.

The design of bioactive compounds often relies on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with enhanced or novel activity. This compound exemplifies this approach. The propanoic acid moiety provides a carboxylic acid group, a common feature in many enzyme inhibitors and receptor ligands. The methyl group on the propanoic acid chain introduces a chiral center, suggesting that the stereochemistry of the molecule could play a critical role in its biological activity.

The theoretical importance of this compound lies in its potential to serve as a versatile building block for creating libraries of new molecules. By modifying the azepane ring or the propanoic acid side chain, chemists can systematically explore the structure-activity relationships and develop compounds with optimized properties for specific biological targets.

Current Research Trajectories and Academic Relevance of this compound

While specific research dedicated exclusively to this compound is still emerging, the broader research context points towards several potential avenues of investigation. The known biological activities of azepane and propanoic acid derivatives suggest that this hybrid molecule could be explored for its potential as an anti-inflammatory, analgesic, or anticancer agent.

Current research in medicinal chemistry is heavily focused on the development of novel kinase inhibitors, and the azepane scaffold has been successfully utilized in this area. acs.org The propanoic acid moiety could be designed to interact with the active site of specific enzymes. Furthermore, the field of neuroscience is another area where this compound could be relevant, as many centrally acting drugs contain nitrogen-containing heterocyclic structures.

Eigenschaften

IUPAC Name |

3-(azepan-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(10(12)13)8-11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOKWVGHGGCTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Azepan 1 Yl 2 Methylpropanoic Acid and Analogues

Strategic Approaches for the Formation of the Azepane-Propanoic Acid Framework

The construction of the core structure of 3-Azepan-1-yl-2-methylpropanoic acid involves the crucial step of connecting the azepane nitrogen to the three-carbon propanoic acid chain. This can be achieved through various strategic bond formations, primarily focusing on creating the N-C bond between the heterocycle and the side chain.

Direct Coupling and N-Alkylation Protocols

Direct N-alkylation of azepane with a suitable propanoic acid precursor is a primary strategy for assembling the target framework. This approach typically involves the reaction of the secondary amine of the azepane ring with a molecule containing a 2-methylpropanoic acid moiety functionalized with a leaving group at the 3-position, such as a halide. The efficiency of such reactions can be influenced by the choice of base, solvent, and temperature. rsc.org

A more versatile and widely used approach is reductive amination. This method involves the condensation of azepane with a carbonyl compound, specifically an aldehyde precursor to the 2-methylpropanoic acid side chain (e.g., 2-methyl-3-oxopropanoate), to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to yield the desired N-alkylated product. A variety of reducing agents can be employed, with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a Lewis acid catalyst like tin(II) chloride being an efficient system for the reductive N-alkylation of secondary amines with ketones. rsc.org

Another powerful technique is the "hydrogen-borrowing" or "dehydrogenative coupling" methodology. researchgate.net In this process, a catalyst, often a ruthenium complex, temporarily oxidizes a primary alcohol (e.g., 2-methylpropane-1,3-diol) to an aldehyde. nih.gov This aldehyde then reacts with the amine (azepane) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst in the initial oxidation step. This method is highly atom-economical and allows for the direct coupling of alcohols with amines, providing a green alternative to traditional alkylation methods with alkyl halides. nih.gov These protocols can achieve high yields and excellent retention of stereochemistry if a chiral amino acid ester is used as the starting material. nih.gov

| Amine Substrate | Alcohol Substrate | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|---|

| α-Amino acid esters/amides | Various primary alcohols | Ru complex (0.5-1 mol%) | Good to excellent | nih.gov |

| Secondary arylamines | Various ketones | Sn(II) / PMHS | High | rsc.org |

| Primary/secondary amines | Carboxylic acids | K3PO4 / PhSiH3 | Not specified | researchgate.net |

Multicomponent Reaction Sequences for Complex Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, offer a highly efficient pathway to complex molecules. rug.nlnih.gov Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly well-suited for generating scaffolds related to N-substituted amino acid derivatives. nih.govrsc.org

A hypothetical Ugi reaction to construct a precursor to this compound could involve azepane (the amine component), methacrylic acid (the carboxylic acid component), an isocyanide, and an aldehyde. The product, an α-acylamino carboxamide, could then be further modified to yield the target structure. The power of MCRs lies in their ability to rapidly generate molecular diversity and build complex scaffolds in a single, convergent step. rug.nlrsc.org These reactions are fundamental in medicinal chemistry for creating libraries of structurally diverse compounds. nih.gov

The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, is another valuable MCR for producing α-acyloxyamides, which can serve as versatile intermediates. nih.gov By carefully selecting the starting materials, MCRs can provide rapid access to complex azepane-containing structures that would otherwise require lengthy, multi-step syntheses. rug.nl

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The presence of a stereocenter at the C2 position of the propanoic acid chain necessitates the use of asymmetric synthesis techniques to produce enantiomerically pure forms of the target compound.

Catalytic Asymmetric Methods for Chiral Carbon Center Introduction

The introduction of the chiral methyl group at the α-position to the carboxylic acid can be achieved through various catalytic asymmetric methods. Organocatalysis, using small chiral organic molecules like proline and its derivatives, has emerged as a powerful tool for asymmetric functionalization of carbonyl compounds. nih.gov For instance, the asymmetric Michael addition of a nucleophile to a methacrylate (B99206) ester, catalyzed by a chiral amine, could establish the desired stereocenter.

Metal-catalyzed asymmetric reactions also provide robust routes. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters is a well-established method for creating chiral carbon centers. organic-chemistry.org Using a chiral ligand such as Taniaphos with a copper catalyst can facilitate the addition of a methyl group (from methylmagnesium bromide) to an acrylate (B77674) derivative, yielding a product with high enantioselectivity. organic-chemistry.org

Another prominent strategy is the use of chiral phosphoric acids as Brønsted acid catalysts. mdpi.com These catalysts are effective in a wide range of asymmetric transformations, including Friedel-Crafts alkylations and Mannich reactions, which can be adapted to create C-C bonds with high enantiocontrol. mdpi.com Biocatalysis, employing enzymes like lactate (B86563) dehydrogenases, offers a highly selective method for the asymmetric reduction of α-keto acids to α-hydroxy acids, which can be further converted to the desired α-methyl propanoic acid. nih.gov

| Reaction Type | Catalyst/Ligand Type | Key Features | Reference |

|---|---|---|---|

| Asymmetric C-C Coupling | Copper/Taniaphos | High yield and enantioselectivity for allylic ester synthesis. | organic-chemistry.org |

| Asymmetric Functionalization | Proline derivatives | Versatile for carbonyl compound functionalization via enamine/iminium ion catalysis. | nih.gov |

| Asymmetric Alkylation/Mannich | Chiral Phosphoric Acids | Effective for enantioselective C-C bond formation. | mdpi.com |

| Asymmetric Reduction | Lactate Dehydrogenases (Enzymes) | Excellent stereoselectivity (>99.5% ee) for α-hydroxy acid synthesis. | nih.gov |

Substrate-Controlled Diastereoselection in Ring and Chain Formation

When both the azepane ring and the propanoic acid side chain contain stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. Substrate-controlled synthesis relies on the inherent chirality of a starting material to direct the stereochemical outcome of a subsequent reaction.

For instance, if a chiral, substituted azepane is used as the starting material, its existing stereocenters can influence the approach of the propanoic acid precursor during the N-alkylation step, leading to the preferential formation of one diastereomer over another. nih.gov Similarly, a highly diastereoselective and enantioselective conjugate addition of a lithiated allylamine (B125299) to an α,β-unsaturated ester can be used to generate acyclic precursors with multiple stereocenters, which can then be cyclized to form polysubstituted azepanes with excellent stereocontrol. nih.govlookchem.com The stereochemistry of the final product is thus dictated by the stereochemistry established in the key bond-forming step. nih.gov Late-stage oxidation of a pre-formed, diastereomerically pure tetrahydroazepine can also be used to introduce new functional groups with high diastereoselectivity. nih.gov

Ring-Forming Strategies for the Azepane Moiety

The seven-membered azepane ring is a less common heterocyclic motif in medicinal chemistry compared to five- and six-membered rings, making its synthesis a topic of significant interest. nih.govresearchgate.netmanchester.ac.uk Several strategies have been developed for its construction.

One effective method is the ring expansion of more readily available piperidine (B6355638) derivatives. rsc.org This can be achieved with high stereoselectivity and regioselectivity, providing a reliable route to diastereomerically pure azepanes. rsc.org

A novel and powerful strategy involves the dearomative ring expansion of nitroarenes. nih.govresearchgate.netmanchester.ac.uk In this photochemical process, a simple nitroarene is irradiated with blue light, causing the nitro group to convert into a singlet nitrene. nih.govmanchester.ac.uk This intermediate triggers the expansion of the six-membered aromatic ring into a seven-membered 3H-azepine system, which can then be hydrogenated to furnish the saturated azepane ring. researchgate.net This two-step process allows for the rapid construction of complex, polysubstituted azepanes from simple starting materials. nih.gov

Domino reactions catalyzed by organocatalysts also provide an elegant entry into azepane structures. A temporary-bridge strategy can be employed where a cascade reaction forms a bicyclic intermediate, which, upon cleavage of the bridge, releases a highly functionalized and optically active azepane derivative. rsc.org This method can create up to four stereogenic centers with high selectivity in a single synthetic operation. rsc.org Other cyclization strategies, such as amination/cyclization reactions, are also employed to form the azepane ring. researchgate.net

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Piperidine Ring Expansion | Expansion of a six-membered ring to a seven-membered ring. | Excellent yield, stereoselectivity, and regioselectivity. | rsc.org |

| Dearomative Ring Expansion | Photochemical conversion of nitroarenes to azepines, followed by reduction. | Access to complex azepanes from simple starting materials in two steps. | nih.govresearchgate.netmanchester.ac.uk |

| Organocatalytic Domino Reaction | Cascade reaction forms a bridged bicyclic intermediate that is subsequently cleaved. | Creates multiple stereocenters with high selectivity in one pot. | rsc.org |

Cyclization and Annulation Reactions for Seven-Membered Nitrogen Heterocycles

Cyclization and annulation reactions are powerful tools for the de novo synthesis of the azepane ring. These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into a cyclic structure.

One notable approach is the use of tandem amination/cyclization reactions . For instance, copper(I)-catalyzed reactions of functionalized allenynes with primary and secondary amines can afford substituted azepine derivatives. rsc.org While this method yields unsaturated azepines, subsequent reduction can provide the saturated azepane core.

Annulation strategies offer another versatile route. For example, a [6 + 1] annulation reaction has been reported for the construction of polycyclic 3,4-fused azepinoindole skeletons. This redox-neutral and metal-free process utilizes a 4-amino-indole-3-carbaldehyde as a six-atom synthon, reacting with arylamines and malononitrile (B47326) to form the seven-membered ring with high atom economy. pharmaguideline.com

Palladium-catalyzed [4+3] cycloaddition of amino-trimethylenemethanes with fused 1-azadienes has been developed for the asymmetric synthesis of benzofuran-fused azepines, demonstrating the potential for stereocontrolled synthesis of complex azepane-containing structures. researchgate.net

A variety of catalysts and reaction conditions have been explored for these cyclization and annulation strategies, as summarized in the table below.

| Reaction Type | Catalyst/Reagents | Key Features |

| Tandem Amination/Cyclization | Copper(I) salts | Forms substituted azepines from allenynes and amines. |

| [6 + 1] Annulation | Redox-neutral, metal-free | Constructs fused azepinoindoles with high atom economy. |

| [4 + 3] Cycloaddition | Palladium catalysts | Enables asymmetric synthesis of fused azepine derivatives. |

| Intramolecular C–H Cyclization | Nickel–Aluminum bimetallic catalyst | Direct construction of 7-membered rings via unreactive C7–H activation. |

These methods provide a range of options for constructing the azepane ring with various substitution patterns, which can be crucial for tuning the biological activity of the final molecule.

Ring Expansion Methodologies

Ring expansion offers an alternative and often efficient strategy for the synthesis of azepanes, typically starting from more readily available five- or six-membered ring precursors.

A prominent example is the photochemical dearomative ring expansion of nitroarenes . This method, mediated by blue light, converts a six-membered benzenoid framework into a seven-membered ring system through the formation of a singlet nitrene intermediate. A subsequent hydrogenolysis step furnishes the saturated azepane. nih.govacsgcipr.org This two-step process allows for the synthesis of complex and polysubstituted azepanes from simple starting materials.

The Dowd–Beckwith ring expansion of cyclic ketones provides another powerful tool for accessing medium and large rings, including azepanes. researchgate.net This radical-based methodology can be adapted for the synthesis of nitrogen-containing heterocycles.

Furthermore, piperidine ring expansion has been shown to be a stereoselective and regioselective method for preparing diastereomerically pure azepane derivatives in excellent yields. rsc.org

The following table summarizes key ring expansion methodologies for azepane synthesis.

| Precursor Ring Size | Methodology | Key Reagents/Conditions |

| 6-membered (aromatic) | Photochemical dearomative ring expansion | Blue light, then hydrogenolysis |

| 5- or 6-membered | Dowd–Beckwith ring expansion | Radical initiators |

| 6-membered (piperidine) | Piperidine ring expansion | Specific for certain substrates |

These ring expansion strategies provide valuable retrosynthetic disconnections for the synthesis of complex azepane-containing molecules.

Functional Group Interconversions and Derivatization of the Propanoic Acid Moiety

Once the azepane ring is in place, the propanoic acid side chain of this compound can be introduced and further modified. A common and efficient method for installing the side chain is through N-alkylation of the azepane nitrogen .

A plausible synthetic route involves the reductive amination of azepane with a suitable carbonyl compound, such as a 2-methyl-3-oxopropanoate (B1259668) derivative. Reductive amination is a versatile method for forming carbon-nitrogen bonds and can be carried out using various reducing agents, including sodium borohydride (B1222165) and its derivatives. rsc.orgacsgcipr.orgnih.govorganic-chemistry.org This approach allows for the direct installation of the desired side chain in a single step.

Alternatively, direct N-alkylation with an alkyl halide, such as an ethyl or methyl 3-halo-2-methylpropanoate, in the presence of a base can be employed. wikipedia.org

The carboxylic acid group of the propanoic acid moiety offers a handle for further derivatization. Standard organic transformations can be applied to this functional group, including:

Esterification: Conversion to various esters can be achieved by reaction with alcohols under acidic conditions or using coupling agents. nih.gov

Amidation: Reaction with amines, facilitated by coupling reagents, can generate a diverse library of amide derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be used in further synthetic manipulations.

The table below outlines some common functional group interconversions for the propanoic acid moiety.

| Transformation | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or TMSCl | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Reduction | Reducing agent (e.g., LiAlH₄, BH₃) | Alcohol |

These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacokinetic properties of the parent compound.

Process Development and Scaling Principles for this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several key principles to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, these principles would apply to both the formation of the azepane ring and the subsequent N-alkylation and derivatization steps.

Route Scouting and Optimization: The initial step in process development is to select the most viable synthetic route. For a molecule like this compound, a convergent synthesis, where the azepane ring and the side chain are prepared separately and then coupled, might be advantageous for large-scale production. This allows for the optimization of each step independently. Key parameters to optimize include reaction temperature, concentration, catalyst loading, and reaction time to maximize yield and minimize impurities.

Reagent and Solvent Selection: On a large scale, the cost, safety, and environmental impact of reagents and solvents are of paramount importance. For instance, while powerful reducing agents like lithium aluminum hydride are effective in the lab, milder and safer alternatives such as sodium borohydride or catalytic hydrogenation are often preferred for industrial applications. Solvent selection should favor those with lower toxicity, higher boiling points for better temperature control, and ease of recovery and recycling.

Purification and Isolation: The final purity of the active pharmaceutical ingredient (API) is critical. Crystallization is a highly effective method for purifying solid compounds like amino acid derivatives. rsc.orgresearchgate.net The choice of crystallization solvent, cooling profile, and seeding strategy are crucial for obtaining the desired crystal form and purity. For oily or difficult-to-crystallize compounds, chromatographic purification may be necessary, but this is often less desirable on a large scale due to cost and solvent consumption.

Safety Considerations: A thorough hazard assessment of all reaction steps is essential. This includes identifying potential exothermic events, toxic reagents or byproducts, and ensuring that appropriate engineering controls are in place to manage these risks. For example, highly exothermic reactions may require specialized reactors with efficient cooling systems.

By applying these process development and scaling principles, the synthesis of this compound can be transitioned from a laboratory curiosity to a robust and economically viable manufacturing process.

Reaction Mechanisms and Chemical Transformations of 3 Azepan 1 Yl 2 Methylpropanoic Acid

Reactivity Profiles of the Azepane Nitrogen and Propanoic Acid Carboxyl Groups

The reactivity of 3-Azepan-1-yl-2-methylpropanoic acid is characterized by the distinct chemical properties of the azepane nitrogen and the propanoic acid carboxyl group. The nitrogen atom, being part of a saturated heterocyclic amine, and the carboxyl group, a fundamental acidic moiety in organic chemistry, exhibit predictable yet interactive reactivities.

Azepane Nitrogen: The nitrogen atom in the azepane ring possesses a lone pair of electrons, rendering it nucleophilic and basic. scienceready.com.au As a tertiary amine, it can readily participate in reactions with electrophiles. For instance, it can be protonated by acids to form an azepanium salt. The basicity of amines like azepane allows them to act as proton acceptors. lumenlearning.com Its nucleophilicity allows for alkylation, acylation, and other reactions typical of tertiary amines.

Propanoic Acid Carboxyl Group: The carboxyl group (-COOH) confers acidic properties to the molecule, capable of donating a proton to form a carboxylate anion. vaia.com This group has a planar structure and can engage in hydrogen bonding. The carbonyl carbon of the carboxyl group is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to the formation of esters, amides, and other carboxylic acid derivatives. vaia.comlibretexts.org The direct reaction between a carboxylic acid and an amine to form an amide is typically challenging without an activating agent because the basic amine will deprotonate the carboxylic acid to form a stable and unreactive salt. libretexts.org

The presence of both a basic nitrogen and an acidic carboxyl group in the same molecule suggests the potential for intramolecular acid-base interactions, potentially existing as a zwitterion under certain pH conditions.

Table 1: Comparative Reactivity of Functional Groups

| Functional Group | Key Atom | Primary Reactivity | Common Reactions | Influencing Factors |

|---|---|---|---|---|

| Azepane | Nitrogen | Nucleophilic / Basic | Protonation, Alkylation, Acylation | Steric hindrance of the ring |

| Carboxyl | Carbonyl Carbon | Electrophilic | Esterification, Amidation, Reduction | Activation of the carbonyl group |

| Carboxyl | Hydroxyl Proton | Acidic | Deprotonation | Solvent polarity, pH |

Intramolecular Rearrangements and Cyclizations

The structure of this compound, with a nucleophilic nitrogen and an electrophilic carboxyl group separated by a three-carbon chain, is well-suited for intramolecular reactions.

One of the most probable intramolecular transformations is cyclization to form a lactam, a cyclic amide. This reaction typically requires activation of the carboxylic acid group. youtube.com The direct heating of the amino acid can lead to the formation of the lactam through the elimination of a water molecule, though this often requires high temperatures. libretexts.org

More efficient methods for lactam formation involve the use of coupling agents, such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide), which activate the carboxyl group towards nucleophilic attack by the intramolecular amine. libretexts.orgyoutube.com Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride, SOCl₂), which can then readily react with the azepane nitrogen. youtube.com

The formation of the resulting bicyclic lactam structure would be subject to the principles of ring strain and conformational energetics, which would influence the feasibility and rate of the cyclization reaction.

Table 2: Potential Intramolecular Cyclization Pathways

| Reaction Type | Required Conditions/Reagents | Product Type | Notes |

|---|---|---|---|

| Thermal Dehydration | High Temperature (>100°C) | Lactam | May result in low yields or side products. libretexts.org |

| Carbodiimide Coupling | DCC, EDC | Lactam | Forms a stable bicyclic amide structure. libretexts.orgyoutube.com |

| Acid Chloride Formation & Cyclization | 1. SOCl₂ or (COCl)₂ 2. Base (e.g., Pyridine) | Lactam | Two-step procedure, generally high yielding. youtube.com |

Derivatization Pathways and Functional Group Compatibility Studies

Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application (e.g., analysis or purification), is a key aspect of studying molecules like this compound. Both the secondary amine and the carboxylic acid functionalities can be targeted for derivatization.

Carboxyl Group Derivatization: The carboxylic acid can be converted into a variety of derivatives.

Esters: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester.

Amides: Reaction with a primary or secondary amine using a coupling agent forms an amide.

Silyl Esters: Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid into a more volatile trimethylsilyl (B98337) ester, which is particularly useful for gas chromatography (GC) analysis. mz-at.de

Azepane Nitrogen Derivatization: The tertiary amine can also be derivatized.

N-Oxides: Oxidation with reagents like hydrogen peroxide or a peroxy acid can form the corresponding N-oxide.

Quaternary Ammonium (B1175870) Salts: Reaction with an alkyl halide will lead to the formation of a quaternary ammonium salt.

Functional Group Compatibility: A critical consideration in derivatization is the compatibility of the reagents with both functional groups present in the molecule. For instance, when derivatizing the carboxylic acid, harsh acidic or basic conditions could potentially affect the azepane ring. Conversely, reagents targeting the amine might interact with the acidic proton of the carboxyl group.

For analytical purposes, it is often desirable to derivatize both functional groups simultaneously. For example, reaction with dimethylformamide dimethyl acetal (B89532) can convert the carboxylic acid to a methyl ester while also formylating the amine functionality. Such dual derivatization is often employed to increase the volatility and thermal stability of amino acids for GC-MS analysis. mz-at.de

Table 3: Common Derivatization Strategies

| Target Group | Reagent Class | Example Reagent | Derivative Formed | Primary Application |

|---|---|---|---|---|

| Carboxyl | Alcohols | Ethanol, H⁺ | Ethyl Ester | Synthesis, Chromatography |

| Carboxyl | Silylating Agents | MSTFA | Trimethylsilyl Ester | Gas Chromatography mz-at.de |

| Amine & Carboxyl | Amide Acetal | Dimethylformamide dimethyl acetal | N-formyl Ester | Gas Chromatography |

Advanced Spectroscopic and Chromatographic Characterization of 3 Azepan 1 Yl 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments used to identify the different chemical environments of hydrogen and carbon atoms, respectively.

The structure of 3-Azepan-1-yl-2-methylpropanoic acid contains several distinct proton and carbon environments. In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. Protons near electronegative atoms like oxygen or nitrogen are deshielded and appear at a higher chemical shift (downfield). The integration of the signal corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons.

For this compound, one would expect distinct signals for the protons of the methyl group, the methine proton at the C2 position, the methylene (B1212753) protons at the C3 position, and the protons on the azepane ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it. Carbonyl carbons of carboxylic acids, for instance, are highly deshielded and appear significantly downfield (~170-185 ppm).

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| Azepane H (α to N) | 2.6 - 2.9 | Multiplet | 4H |

| Azepane H (β, γ to N) | 1.5 - 1.8 | Multiplet | 8H |

| -CH- (C2) | 2.4 - 2.7 | Multiplet | 1H |

| -CH₂- (C3) | 2.3 - 2.6 | Multiplet | 2H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 175 - 185 |

| Azepane C (α to N) | 55 - 60 |

| Azepane C (β to N) | 27 - 32 |

| Azepane C (γ to N) | 25 - 30 |

| -CH- (C2) | 35 - 45 |

| -CH₂- (C3) | 50 - 58 |

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that helps piece together the molecular structure by establishing relationships between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methyl protons and the C2 methine proton, between the C2 methine proton and the C3 methylene protons, and among the various protons within the azepane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu It is invaluable for definitively assigning which proton signals correspond to which carbon signals. For example, the doublet signal predicted around 1.1-1.3 ppm in the ¹H spectrum would show a correlation to the carbon signal at 15-20 ppm in the ¹³C spectrum, confirming the methyl group's assignment. columbia.edu

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Ionization Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. nih.gov For this compound (molecular formula C₉H₁₇NO₂), the calculated monoisotopic mass is 171.1259 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. nih.gov

Given the presence of a basic nitrogen atom and an acidic carboxylic acid group, soft ionization techniques such as Electrospray Ionization (ESI) are highly suitable. ESI can be operated in positive ion mode to protonate the azepane nitrogen ([M+H]⁺, m/z 172.1332) or in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻, m/z 170.1186), making it a versatile technique for analyzing this molecule. lcms.cz

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. The fragmentation of this compound is expected to be directed by its functional groups.

Key predicted fragmentation pathways include:

Loss of the Carboxyl Group: Cleavage of the bond between C1 and C2 can lead to the loss of the carboxylic acid group (•COOH, 45 Da) or related fragments like H₂O (18 Da) and CO₂ (44 Da). libretexts.org

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the azepane ring is a likely site for cleavage. This process is a characteristic fragmentation pathway for amines and can lead to the formation of a stable iminium ion. miamioh.edu

Ring Fragmentation: The azepane ring itself can undergo cleavage, leading to a series of characteristic lower-mass ions.

Predicted Key Fragments in the Mass Spectrum of this compound (Positive Ion Mode)

| m/z (Predicted) | Possible Identity |

|---|---|

| 172.1332 | [M+H]⁺ (Molecular Ion) |

| 154.1226 | [M+H - H₂O]⁺ |

| 126.1283 | [M+H - CO₂H₂]⁺ |

| 98.1021 | [C₆H₁₂N]⁺ (Azepanylmethyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint." docbrown.info

For this compound, the key functional groups that give rise to characteristic signals are the carboxylic acid, the aliphatic C-H bonds, and the C-N bond of the tertiary amine.

Carboxylic Acid Group: This group has two very distinctive vibrations. The O-H stretching vibration appears as a very broad absorption band in the 2500-3300 cm⁻¹ region, often obscuring the C-H stretching signals. rsc.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net

Aliphatic C-H Bonds: The stretching vibrations of the C-H bonds in the methyl, methylene, and methine groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations appear in the 1350-1480 cm⁻¹ range.

C-N Bond: The stretching vibration of the C-N bond of the tertiary amine within the azepane ring typically appears in the 1000-1250 cm⁻¹ region of the spectrum.

Raman spectroscopy would complement the IR data, often providing stronger signals for more symmetric, less polar bonds.

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 2500 - 3300 | O-H | Stretch | Broad, Strong |

| 2850 - 3000 | C-H (sp³) | Stretch | Medium-Strong |

| 1700 - 1725 | C=O | Stretch | Strong |

| 1350 - 1480 | C-H (sp³) | Bend | Medium |

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis

The comprehensive characterization of this compound relies on advanced chromatographic techniques. These methods are essential for determining the purity of the compound, separating its isomers, and performing precise quantitative analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Chiral Chromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed due to the compound's polarity. The development process involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities or degradation products. asianjpr.com

Method development begins with selecting an appropriate stationary phase, commonly a C18 column, which provides good retention for moderately polar compounds. The mobile phase composition, a critical factor for achieving optimal separation, is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.net The pH of the buffer is adjusted to ensure the carboxylic acid group is in a consistent ionization state, thereby producing sharp and symmetrical peaks. Gradient or isocratic elution can be employed, with gradient elution often used for initial screening of unknown impurity profiles. pharmtech.com

Once the chromatographic conditions are optimized, the method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. pensoft.netjaptronline.com Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) of ≥ 0.999 is typically required. japtronline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies of spiked samples. pharmtech.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmtech.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. pharmtech.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV/VIS Detector at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.net However, this compound, with its polar carboxylic acid and tertiary amine functional groups, is non-volatile and thermally labile. Therefore, direct analysis by GC-MS is not feasible. Chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.com

The primary goal of derivatization is to mask the polar functional groups. gcms.cz For the carboxylic acid group, two common derivatization strategies are esterification and silylation. researchgate.net

Esterification: This process converts the carboxylic acid into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME). This can be achieved using reagents like Boron trifluoride-methanol (BF₃-methanol). The reaction is typically performed by heating the sample with the reagent, resulting in a volatile derivative suitable for GC analysis. restek.com

Silylation: This involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. restek.com The resulting TMS-ester is significantly more volatile and less polar than the parent acid.

After derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivative from other components in the mixture based on their boiling points and interaction with the capillary column stationary phase. nih.gov The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net This allows for the sensitive detection and structural confirmation of the analyte and any related volatile impurities.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric excess (ee), or the purity of one enantiomer over the other, is critical. heraldopenaccess.usmdpi.com Chiral chromatography is the most widely used technique for this purpose.

Two main strategies are employed for the chiral separation of enantiomers by HPLC:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The sample is directly injected onto an HPLC column where the stationary phase is itself chiral. CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. nih.gov The mobile phase in this case is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape. nih.gov

Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. aocs.org Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column). mdpi.com The choice of derivatizing agent is crucial for achieving successful separation. After separation, the relative peak areas of the two diastereomers are used to calculate the enantiomeric excess of the original sample.

The determination of enantiomeric excess is a quantitative measurement that confirms the stereochemical purity of the compound. heraldopenaccess.us

Table 3: Illustrative Chiral HPLC Method Conditions for Enantiomeric Separation

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiral Stationary Phase (CSP) Column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV/VIS Detector at 210 nm |

| Injection Volume | 5 µL |

Computational Chemistry and Molecular Modeling of 3 Azepan 1 Yl 2 Methylpropanoic Acid

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties like geometry, reaction energies, and spectroscopic parameters.

The azepane ring, a seven-membered saturated heterocycle, is conformationally flexible and can adopt several non-planar forms. lifechemicals.com High-level electronic structure calculations on the parent azepane ring have identified the twist-chair (TC) conformation as the most stable, with the chair conformation often representing a transition state. nih.govacs.orgresearchgate.net The presence of substituents, such as the 2-methylpropanoic acid group in the target molecule, would significantly influence the potential energy surface and the relative stabilities of different conformers.

DFT calculations, for instance using the B3LYP functional, can be employed to map the potential energy surface of the azepane ring in 3-Azepan-1-yl-2-methylpropanoic acid. researchgate.net This analysis would reveal the lowest energy (most stable) conformations and the energy barriers for interconversion between them. Studies on similar seven-membered rings have identified multiple twist-chair, twist-boat, boat, and chair conformers as minima or transition states on the potential energy surface. researchgate.net The substitution on the nitrogen atom is expected to decrease the ring strain compared to cycloheptane. nih.gov

Table 1: Hypothetical Relative Energies of Azepane Ring Conformations in this compound

| Conformation | Relative Energy (kcal/mol) | Method/Basis Set |

| Twist-Chair (TC) | 0.00 | B3LYP/6-31G(d,p) |

| Twist-Boat (TB) | 2.5 - 4.0 | B3LYP/6-31G(d,p) |

| Chair (C) | 5.0 - 7.0 (Transition State) | B3LYP/6-31G(d,p) |

| Boat (B) | 6.0 - 8.0 | B3LYP/6-31G(d,p) |

| Note: This table is illustrative and based on general findings for azepane derivatives. Specific values for the title compound require dedicated calculations. |

DFT is also a powerful tool for calculating reactivity descriptors that help predict how a molecule will interact with other chemical species. nih.govresearchgate.net These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electronegativity (χ) : The power of an atom to attract electrons, calculated as (I + A) / 2.

Local Descriptors : These indicate the most reactive sites within the molecule.

Fukui Functions : These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. For this compound, the oxygen atoms of the carboxyl group would be expected to be regions of negative potential, while the acidic proton and regions near the nitrogen atom would show positive potential.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.7 | Indicates high kinetic stability nih.gov |

| Ionization Potential (I) | 6.5 | Ease of losing an electron |

| Electron Affinity (A) | 0.8 | Ease of gaining an electron |

| Chemical Hardness (η) | 2.85 | High hardness suggests lower reactivity |

| Note: These values are representative and would need to be confirmed by specific DFT calculations for the title compound. |

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. researchgate.netnih.govmdpi.com

NMR Spectroscopy : Chemical shifts (1H and 13C) can be calculated and are highly sensitive to the molecule's conformation. For instance, the protons on the azepane ring would exhibit complex splitting patterns and chemical shifts dependent on their axial or equatorial-like positions in the dominant conformation. nih.gov

Vibrational (IR & Raman) Spectroscopy : DFT can compute vibrational frequencies and intensities. nih.gov For the title compound, characteristic frequencies would include the C=O stretch of the carboxylic acid (around 1700-1730 cm-1), the O-H stretch (a broad band around 2500-3300 cm-1), and various C-N and C-H stretching and bending modes. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com An MD simulation would reveal how this compound moves, flexes, and changes conformation over time in a realistic environment, such as in a solvent like water or ethanol. nih.gov

Key insights from MD simulations would include:

Conformational Transitions : Observing the transitions between different azepane ring conformations (e.g., twist-chair to twist-boat) and determining their frequency and pathways.

Solvent Effects : Analyzing the arrangement of solvent molecules around the solute. Water molecules would be expected to form strong hydrogen bonds with the carboxylic acid group and interact with the nitrogen atom. nih.gov This solvation shell influences the conformational preferences and reactivity of the molecule.

Flexibility : Quantifying the flexibility of different parts of the molecule, such as the rotation around the C-N bond connecting the propanoic acid side chain to the azepane ring.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.netmdpi.com This method is crucial in drug discovery for understanding how a molecule might interact with a biological target. nih.govresearchgate.netjbcpm.com

If this compound were to be investigated as a potential ligand for a specific protein target, docking simulations could predict its binding mode within the protein's active site. nih.gov The simulation would identify key intermolecular interactions that stabilize the ligand-protein complex.

For this molecule, the key interacting moieties would likely be:

The Carboxylic Acid Group : This group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It could also form ionic interactions (salt bridges) with positively charged amino acid residues like Lysine or Arginine if the acid is deprotonated. nih.gov

The Azepane Nitrogen : As a tertiary amine, this nitrogen is a hydrogen bond acceptor.

The Hydrophobic Skeleton : The methyl group and the aliphatic carbons of the azepane ring can form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Table 3: Potential Intermolecular Interactions in a Ligand-Target Complex

| Interaction Type | Molecular Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Asp, Glu, Ser, Thr (backbone C=O) |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Azepane (N) | Lys, Arg, His, Ser, Thr, Asn, Gln |

| Ionic Interaction | Carboxylate (-COO-) | Lys, Arg, His (positively charged) |

| Hydrophobic | Azepane Ring (CH2), Methyl Group | Ala, Val, Leu, Ile, Phe, Trp |

| Note: The specific interactions depend entirely on the topology and amino acid composition of the target protein's active site. |

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

The structure-activity relationship (SAR) of this compound, a derivative of γ-aminobutyric acid (GABA), is crucial for understanding its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in elucidating these relationships, especially for GABA analogues. nih.govnih.gov These methods correlate the structural or physicochemical properties of compounds with their biological activities.

For GABA analogues, the inclusion of a heterocyclic system, such as the azepane ring in this compound, introduces a tertiary amine. This structural feature increases the basicity compared to GABA analogues with primary amines. nih.gov The increased basicity promotes the formation of zwitterionic species, which may enhance non-covalent interactions with biological targets like the GABA-AT enzyme. nih.gov

Computational SAR studies on similar heterocyclic GABA analogues have utilized 3D molecular descriptors to predict the biologically active enantiomeric form. nih.govnih.gov These studies often involve the development of QSAR models to identify key molecular features associated with inhibitory activity against specific enzymes. nih.gov For instance, in a study of various heterocyclic GABA analogues, QSAR models indicated that bulky ligands, particularly those containing a sulfur atom, tend to be better inhibitors. nih.govnih.gov

Molecular docking simulations complement QSAR studies by providing a visual and energetic representation of the interaction between the ligand and its target protein. nih.gov For compounds related to this compound, docking studies have been used to understand their binding modes within the active site of enzymes like GABA-AT. nih.gov These simulations can help to corroborate hypotheses generated from QSAR models. nih.gov

The table below summarizes key computational parameters often evaluated in the SAR studies of GABA analogues.

| Computational Parameter | Description | Relevance to SAR |

| Molecular Descriptors (3D) | Numerical values that characterize the structure of a molecule in three dimensions, including steric, electronic, and topological properties. | Used in QSAR models to correlate molecular structure with biological activity and to predict the active enantiomer. nih.govnih.gov |

| Docking Score | A measure of the binding affinity between a ligand and a protein, calculated by molecular docking programs. | Predicts the preferred binding orientation and strength of interaction with a biological target. nih.gov |

| pKb | The negative logarithm of the base dissociation constant, indicating the strength of a base. | An increased basicity in heterocyclic GABA analogues can influence their ionic state and interaction with target enzymes. nih.gov |

| Lipophilicity (LogP) | The logarithm of the partition coefficient of a compound between octanol (B41247) and water, indicating its hydrophobicity. | Important for predicting the ability of a compound to cross biological membranes, such as the blood-brain barrier. nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations are powerful tools for investigating the reaction mechanisms involved in the synthesis of β-amino acids like this compound. These calculations, often based on density functional theory (DFT), can provide detailed information about the energies of reactants, products, intermediates, and transition states. nih.gov

The synthesis of β-amino acids can proceed through various routes, and quantum chemical calculations can help to determine the most plausible reaction pathway by computing the activation energies for each step. nih.gov For example, in the prebiotic synthesis of amino acids from α-keto acids, DFT calculations have been used to model the free energy profiles of different reaction steps, including nucleophilic substitution and amidation. nih.gov These calculations revealed the structures of intermediates and transition states, providing insights into the factors that control the reaction's feasibility and selectivity. nih.gov

Characterizing the transition state is a key aspect of understanding a reaction's kinetics. The fleeting nature of transition states makes their experimental observation challenging. nih.govmit.edu Computational methods can precisely locate the transition state structure on the potential energy surface and calculate its energy, which corresponds to the activation energy of the reaction. mit.edu Recently, machine learning approaches have been developed to predict transition state structures with significantly reduced computational cost compared to traditional quantum chemistry methods. mit.edu

For a molecule like this compound, quantum chemical calculations could be employed to study its conformational landscape, intramolecular interactions, and the energetics of its formation. The table below outlines typical parameters obtained from such calculations.

| Quantum Chemical Parameter | Description | Significance in Reaction Mechanism Studies |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | Determines the rate of a chemical reaction; a lower activation energy corresponds to a faster reaction. nih.gov |

| Reaction Energy (ΔEr) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. nih.gov |

| Transition State Geometry | The specific arrangement of atoms at the highest point on the reaction coordinate. | Provides a snapshot of the bond-breaking and bond-forming processes during a chemical reaction. nih.govnih.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the chemical reactivity and stability of a molecule. |

An extensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the biochemical interactions of This compound . While the azepane moiety is a recognized structural motif in medicinal chemistry, and various propanoic acid derivatives have been studied for their biological activities, detailed research on this particular compound is not publicly available.

The absence of published data prevents a thorough and accurate discussion of its specific interactions with enzymes and receptors, as well as its influence on endogenous biochemical pathways. General information about related compounds exists, but extrapolating such data to this specific molecule would be scientifically unfounded.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the biochemical interactions and pathway modulation of this compound based on the currently available scientific literature.

Biochemical Interactions and Pathway Modulation by 3 Azepan 1 Yl 2 Methylpropanoic Acid

Influence on Endogenous Biochemical Pathways

Modulation of Metabolic Fluxes and Enzyme Networks

There is currently no available research detailing how 3-Azepan-1-yl-2-methylpropanoic acid may alter metabolic fluxes or interact with specific enzyme networks. The study of metabolic fluxes, which measures the rate of turnover of molecules through a metabolic pathway, is essential to understanding how a compound can reroute cellular resources or create bottlenecks in critical biochemical processes. Similarly, the identification of direct enzymatic targets is a key step in characterizing a compound's biological activity. Without experimental data, any discussion on the modulation of these systems by this compound would be purely speculative.

Cellular Response Mechanisms

The downstream effects of a compound on cellular behavior, including signaling cascades, gene expression changes, and ultimate cell fate, constitute the cellular response mechanisms. As the initial biochemical interactions of this compound are unknown, the subsequent cellular responses have not been documented. Research in this area would be necessary to understand how cells adapt to the presence of this compound and the long-term consequences of exposure.

Q & A

Q. What thermodynamic parameters govern the compound’s stability in aqueous solutions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (~180°C under nitrogen).

- Hydrolysis kinetics : Conduct pH-rate profiling (pH 1–13) at 37°C; calculate activation energy (Eₐ) via Arrhenius plots. Data from analogous compounds suggest Eₐ ~45 kJ/mol for ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.